2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid
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Overview
Description
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 . This compound is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine . It is a derivative of pyridine and is structurally related to nicotine, a well-known alkaloid found in tobacco plants.
Preparation Methods
The preparation of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves several synthetic routes and reaction conditions. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . These compounds undergo a series of reactions to produce 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine, which is then further processed to obtain the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .
Chemical Reactions Analysis
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- has several scientific research applications in fields such as chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with biological systems and its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways in biological systems . It is known to bind to nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. This binding can lead to the activation or inhibition of these receptors, resulting in various physiological effects. The compound’s effects on these receptors are similar to those of nicotine, which is known to have both stimulant and relaxant effects on the nervous system .
Comparison with Similar Compounds
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- is structurally similar to other pyridine derivatives and alkaloids such as nicotine, trigonelline, arecoline, actinidine, anabasine, anatabine, ricinine, gentianine, and trigonelline . it is unique in its specific molecular structure and its particular effects on nicotinic acetylcholine receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXDWFVEXZIRKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723717 |
Source
|
Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147663-86-3 |
Source
|
Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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